1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-
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Overview
Description
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- is a spiro compound with a unique bicyclic structure. It is known for its stability and versatility in various chemical reactions. The compound has the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.2753 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the ketal
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketal or carboxylic acid groups.
Substitution: Various substitution reactions can occur at the spiro center or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s stability makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its chemical stability and versatility.
Mechanism of Action
The mechanism of action for 1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- involves its interaction with various molecular targets. The spiro structure allows it to bind to specific enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibition of enzyme activity in biological studies or acting as a catalyst in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but lacks the spiro configuration.
1,3-Dithiane: Contains sulfur atoms instead of oxygen, leading to different reactivity.
1,3-Oxathiane: Contains both oxygen and sulfur atoms, offering unique stereochemistry.
Uniqueness
1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl- is unique due to its spiro structure, which imparts stability and specific reactivity patterns not seen in other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,3-dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2)7-15-12(16-8-11)5-3-9(4-6-12)10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJHVUGBGCVKPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCC(CC2)C(=O)O)OC1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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